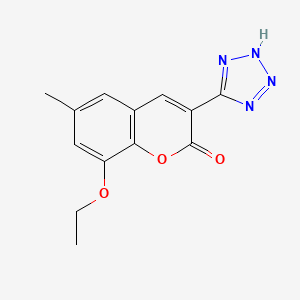
2H-1-Benzopyran-2-one, 8-ethoxy-6-methyl-3-(1H-tetrazol-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Ethoxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of an ethoxy group at the 8th position, a methyl group at the 6th position, and a tetrazolyl group at the 3rd position of the coumarin core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as ethoxybenzaldehyde, methyl acetoacetate, and sodium azide.
Formation of Coumarin Core: The initial step involves the condensation of ethoxybenzaldehyde with methyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the coumarin core.
Tetrazole Formation: The coumarin derivative is then reacted with sodium azide under acidic conditions to introduce the tetrazolyl group at the 3rd position.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 8-Ethoxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.
Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
8-Ethoxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, dyes, and as a component in various industrial processes.
作用機序
The mechanism of action of 8-Ethoxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
6-Methylcoumarin: Lacks the ethoxy and tetrazolyl groups, resulting in different chemical and biological properties.
8-Ethoxycoumarin: Lacks the methyl and tetrazolyl groups, leading to variations in reactivity and applications.
3-(1H-Tetrazol-5-yl)coumarin: Lacks the ethoxy and methyl groups, affecting its overall activity and use.
Uniqueness: 8-Ethoxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the ethoxy, methyl, and tetrazolyl groups allows for diverse applications and interactions that are not observed in similar compounds.
特性
CAS番号 |
76239-40-2 |
|---|---|
分子式 |
C13H12N4O3 |
分子量 |
272.26 g/mol |
IUPAC名 |
8-ethoxy-6-methyl-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C13H12N4O3/c1-3-19-10-5-7(2)4-8-6-9(12-14-16-17-15-12)13(18)20-11(8)10/h4-6H,3H2,1-2H3,(H,14,15,16,17) |
InChIキー |
NOFHBOVBHUAKKZ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC2=C1OC(=O)C(=C2)C3=NNN=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Indole-1-carboxylic acid, 2-borono-5-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]ethylamino]propoxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B13803722.png)
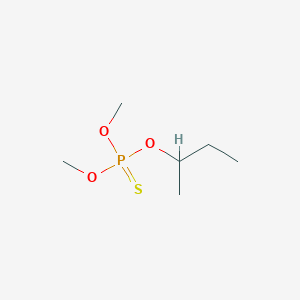
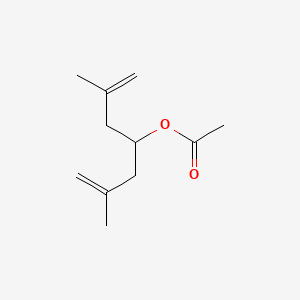
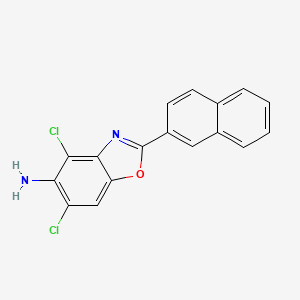
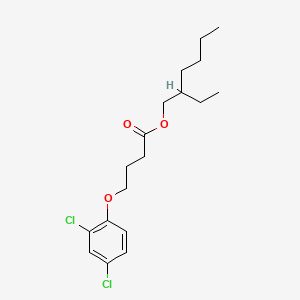
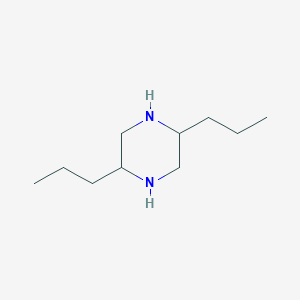
![2,3,4,5,7,8-Hexahydro-8-hydroxy-7-(3-hydroxypropyl)-6H-pyrrolo[3,4-b][1,4]oxazepin-6-one](/img/structure/B13803760.png)
![Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13803774.png)


![3-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B13803800.png)
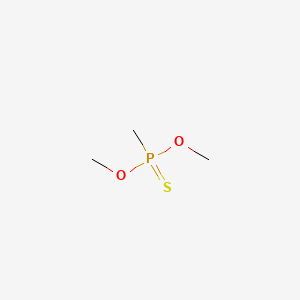
![1h-Naphth[1,2-d]imidazol-7-ol](/img/structure/B13803814.png)
